REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:6][OH:7])[CH2:4][OH:5].C1C=CC=CC=1.C[C:15]1(C)[C:19]2(CS(O)(=O)=O)[C:20]([CH2:22][CH:16]1[CH2:17][CH2:18]2)=O.C(N(CC)CC)C>CN(C=O)C.O>[C:16]1([CH:15]2[O:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2][O:1]2)[CH:22]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)CO
|
Name
|
|
Quantity
|
6.36 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.18 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted twice with ethyl acetate (150 ml)
|
Type
|
WASH
|
Details
|
The extracts were washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on silica gel (200 ml)
|
Type
|
WASH
|
Details
|
eluting with a mixture of hexane and ethyl acetate (1:1 v/v)
|
Type
|
ADDITION
|
Details
|
The fractions containing the object compound
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1OCC(CO1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 411.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |